

# Why was danavorexton (TAK-925) discontinued for liver toxicity?

Author: BenchChem Technical Support Team. Date: December 2025



# Danavorexton (TAK-925) Development: A Technical Overview

**Technical Support Center** 

This document addresses frequently asked questions and provides troubleshooting guidance for researchers regarding the development status of danavorexton (TAK-925), a selective orexin 2 receptor (OX2R) agonist.

## Frequently Asked Questions (FAQs)

Q1: Was the development of danavorexton (TAK-925) discontinued due to liver toxicity?

A: The premise of this question is incorrect based on available public information. The development of the intravenous drug danavorexton (TAK-925) for narcolepsy was discontinued for strategic reasons.[1] Takeda, the developer, has shifted its focus to an oral orexin agonist candidate, **oveporexton** (TAK-861).[1]

It is a different oral orexin agonist, TAK-994, that was discontinued due to findings of hepatotoxicity (liver injury) in clinical trials.[2][3][4][5][6][7]

Q2: What was the reason for the discontinuation of the related compound, TAK-994?

## Troubleshooting & Optimization





A: The Phase 2 trial for the oral OX2R agonist TAK-994 was terminated early due to drug-induced liver injury.[2][5][6] Several participants in the trial showed clinically important elevations in liver enzymes, with three cases meeting the criteria for Hy's Law, which is a strong indicator of potential for severe drug-induced liver injury.[2][5] The current hypothesis is that the liver injury was caused by reactive metabolites of TAK-994 and is not a direct effect of activating the orexin 2 receptor.[2]

Q3: What were the reasons for stopping the danavorexton (TAK-925) clinical trials?

A: A Phase 2 trial of danavorexton for the treatment of obstructive sleep apnea in post-surgical patients was terminated due to slow enrollment and operational difficulties.[8] Takeda has stated that this decision was not the result of any new safety signals.[8] The development for narcolepsy was halted due to strategic considerations, as the company prioritized its oral orexin agonist program.[1]

Q4: What is the known safety profile of danavorexton (TAK-925) from clinical trials?

A: Based on published clinical trial data, danavorexton has been generally well-tolerated.[9] Reported treatment-emergent adverse events (TEAEs) have been mostly mild to moderate in severity.[9] Common TEAEs include urinary urgency or frequency, nausea, increased blood pressure, and insomnia.[9][10] No serious adverse events leading to discontinuation due to liver toxicity have been reported in the available literature for danavorexton.

## **Troubleshooting Guide**

Issue: Misinterpretation of Discontinuation Reasons for Orexin Agonists.

Root Cause: Confusion between the development histories of two distinct Takeda compounds: the intravenous drug danavorexton (TAK-925) and the oral drug TAK-994.

#### Resolution:

- Differentiate the Compounds: Always specify the compound name (danavorexton or TAK-925) or (TAK-994) in all experimental records and discussions.
- Consult Specific Literature: When investigating safety profiles, refer to studies that explicitly name danavorexton (TAK-925). Information regarding TAK-994's hepatotoxicity should not



be extrapolated to danavorexton.

 Verify Development Status: For the most current information, refer to official company statements, press releases, and clinical trial registry updates.

### **Data Presentation**

Table 1: Summary of Safety Findings for Danavorexton (TAK-925) in a Phase 1b Study in Adults with Idiopathic Hypersomnia

| Parameter                                     | Danavorexton 112 mg     | Placebo      |
|-----------------------------------------------|-------------------------|--------------|
| Number of Participants                        | 28                      | 28           |
| Participants with any TEAE (%)                | 12 (44.4%)              | Not Reported |
| Participants with study-drug-related TEAE (%) | 10 (37.0%)              | Not Reported |
| Most Common TEAEs                             | Urinary TEAEs (18.2%)   | Not Reported |
| Severity of TEAEs                             | Mostly mild or moderate | Not Reported |
| Deaths or TEAEs leading to discontinuation    | 0                       | 0            |

Source: Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PubMed[9]

# **Experimental Protocols**

Key Experiment: Assessment of Liver Safety in Clinical Trials

A crucial component of the clinical trials for orexin agonists involves rigorous monitoring of liver function.

Methodology:



- Baseline Measurement: At the screening visit, a full panel of liver function tests (LFTs) is performed on all participants. This includes measuring levels of:
  - Alanine transaminase (ALT)
  - Aspartate transaminase (AST)
  - Alkaline phosphatase (ALP)
  - Total bilirubin
- Regular Monitoring: Blood samples for LFTs are collected at regular intervals throughout the study period (e.g., weekly, bi-weekly).
- Thresholds for Discontinuation: Pre-defined thresholds for elevations in liver enzymes are established in the study protocol. For example, discontinuation may be triggered if:
  - ALT or AST levels exceed 3 times the upper limit of normal (ULN).
  - Total bilirubin levels exceed 2 times the ULN, especially in conjunction with elevated ALT/AST (Hy's Law).
- Adverse Event Reporting: Any significant elevation in LFTs is recorded as a treatmentemergent adverse event (TEAE) and evaluated for its potential relationship to the study drug.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action for danavorexton (TAK-925).





#### Click to download full resolution via product page

Caption: Development pathways for Takeda's orexin agonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. sleepreviewmag.com [sleepreviewmag.com]
- 3. Oral orexin agonist shows promise for narcolepsy but hepatic damage signals red flag [medicaldialogues.in]
- 4. Oral orexin agonist shows promise for narcolepsy but hepatic damage signals red flag [medicaldialogues.in]
- 5. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]







- 7. neurologylive.com [neurologylive.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ISRCTN [isrctn.com]
- To cite this document: BenchChem. [Why was danavorexton (TAK-925) discontinued for liver toxicity?]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15617484#why-was-danavorexton-tak-925-discontinued-for-liver-toxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com